

# An In-depth Technical Guide to the Discovery and Development of GSK3532795

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## Compound of Interest

Compound Name: GSK3532795

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## Introduction

**GSK3532795**, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that represents a novel therapeutic approach to combating HIV-1 infection.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and resistance profile of **GSK3532795**. The information is intended for researchers, scientists, and professionals involved in drug development.

## Core Mechanism of Action: Targeting HIV-1 Maturation

The final step in the HIV-1 life cycle, known as maturation, is crucial for the formation of infectious viral particles.[3] This process involves the viral protease cleaving the Gag polyprotein at specific sites, leading to a structural rearrangement and the formation of the mature viral core.[4] **GSK3532795** specifically targets and inhibits the final cleavage event in Gag, which occurs between the capsid protein (p24) and the spacer peptide 1 (SP1).[5] By blocking this cleavage, **GSK3532795** prevents the proper maturation of the virion, resulting in the production of immature, non-infectious virus particles.[5][6]

The binding of **GSK3532795** is thought to stabilize the six-helix bundle formed by the C-terminal residues of the capsid and a portion of the SP1 region. This stabilization reduces the

ability of the HIV protease to access and cleave the CA/SP1 junction.[3]

## In Vitro Antiviral Activity

**GSK3532795** has demonstrated potent antiviral activity against various strains of HIV-1 in vitro. The following table summarizes its 50% effective concentration (EC50) values against wild-type and mutant HIV-1 variants.

HIV-1 Strain	EC50 (nM)
Wild-Type (WT)	1.9[7][8]
Wild-Type (in human serum)	10.2[7][8]
V370A Mutant	2.7[7][8]
ΔV370 Mutant	13[7][8]

## Clinical Development: Phase II Studies

**GSK3532795** has been evaluated in Phase II clinical trials to assess its safety, efficacy, and dose-response in treatment-naïve HIV-1 infected adults.

This study evaluated **GSK3532795** as monotherapy and in combination with atazanavir (ATV) with or without ritonavir (RTV).[5] The key findings are summarized below:

Treatment Group	Duration	Median HIV-1 RNA Decline (log10 copies/mL)
GSK3532795 Monotherapy (≥40 mg)	Day 11	>1.0[5][9]
GSK3532795 + ATV ± RTV	Day 29	>1.0[5][9]
GSK3532795 Monotherapy (40 mg) in Subtype C	Day 11	>1.0[9]
GSK3532795 Monotherapy (120 mg) in Subtype C	Day 11	>1.0[9]

The study concluded that **GSK3532795** demonstrated potent antiviral activity and was generally well-tolerated.[5]

This randomized, active-controlled, double-blind trial compared different doses of **GSK3532795** (in combination with tenofovir/emtricitabine - TDF/FTC) with efavirenz (EFV) plus TDF/FTC.[1] The primary endpoint was the proportion of participants with HIV-1 RNA <40 copies/mL at Week 24.[1]

Treatment Arm	HIV-1 RNA <40 copies/mL at Week 24 (mITT)
GSK3532795 (60 mg) + TDF/FTC	76-83%[1][4]
GSK3532795 (120 mg) + TDF/FTC	76-83%[1][4]
GSK3532795 (180 mg) + TDF/FTC	76-83%[1][4]
Efavirenz (600 mg) + TDF/FTC	77%[1][4]

Safety and Tolerability from Phase IIb Study[1][4][10]

Adverse Event Category	GSK3532795	Efavirenz
Serious Adverse Events	5%	9%
Adverse Events Leading to Discontinuation	5%	17%
Gastrointestinal Adverse Events	3-4 fold higher than EFV	-

Although **GSK3532795** showed comparable efficacy to efavirenz, it was associated with a higher rate of gastrointestinal intolerance and treatment-emergent resistance to the NRTI backbone, which led to the discontinuation of its development.[1][2]

## Resistance Profile

Resistance to **GSK3532795** has been characterized through in vitro selection studies.[3][11] These studies identified key amino acid substitutions in the Gag polyprotein that reduce the

susceptibility to the inhibitor.

Key Resistance-Associated Substitutions:[3][11][12][13][14]

- Primary Substitutions: A364V, V362I
- Secondary Substitutions:
  - Capsid C-terminal domain and SP1 region: R286K, A326T, T332S/N, I333V, V370A/M
  - Viral protease: R41G (occurred with V362I)
  - Capsid N-terminal domain (cyclophilin A binding domain): V218A/M, H219Q, G221E

The H219Q substitution was found to increase viral replication capacity and reduce the susceptibility of poorly growing viruses.[3][14]

## Experimental Protocols

This assay is used to determine the in vitro efficacy of **GSK3532795** against HIV-1.

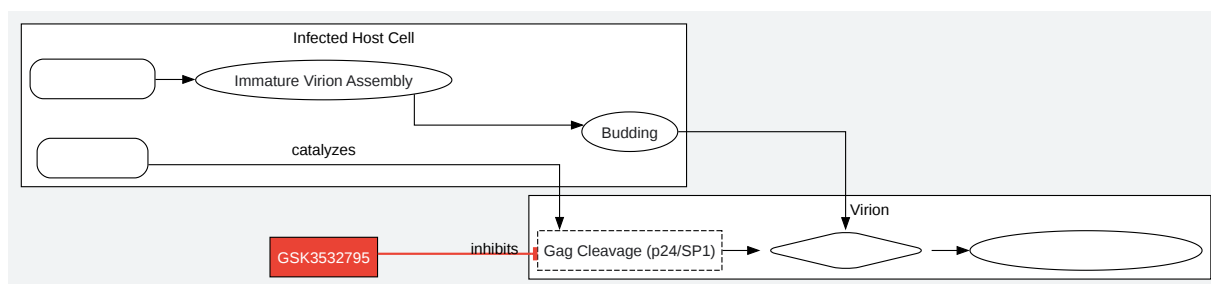
- Cell Culture: MT-2 cells are used for the assay.
- Viral Infection: MT-2 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.005.
- Plating: The cell-virus mixture is seeded into 96-well plates containing serial dilutions of **GSK3532795**. The final cell density is 10,000 cells per well.
- Incubation: The plates are incubated for 4-5 days.
- Quantification of Viral Yield: Virus production is quantified by measuring either cell-free reverse transcriptase (RT) activity using a scintillation proximity assay (SPA) or cell-associated Renilla luciferase activity using the Dual-Luciferase® Reporter Assay System.

This method is employed to identify viral mutations that confer resistance to **GSK3532795**.

- Initial Culture: MT-2 cells are infected with HIV-1 at an MOI of 0.005 and cultured in the presence of **GSK3532795** at a starting concentration of 1x or 2x the EC50.

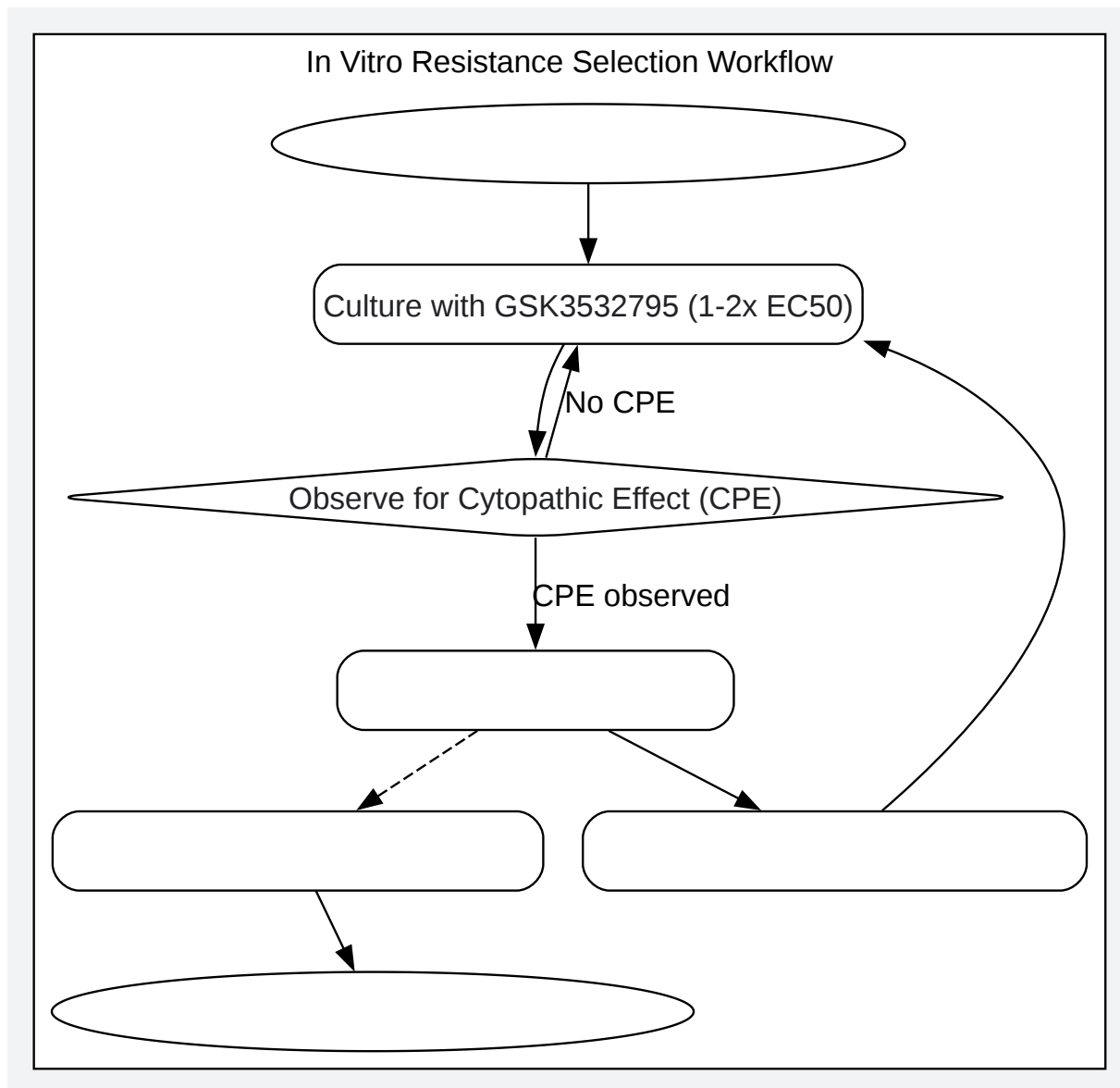
- **Serial Passage:** The infected cells are monitored for cytopathic effect (CPE). Once significant CPE is observed, the supernatant containing the virus is used to infect fresh MT-2 cells.
- **Dose Escalation:** With each subsequent passage, the concentration of **GSK3532795** is doubled.
- **Control:** A parallel culture of infected MT-2 cells is passaged without the drug to serve as a control.
- **Genotypic Analysis:** At various passages, viral RNA is extracted, and the Gag gene is sequenced to identify amino acid substitutions.

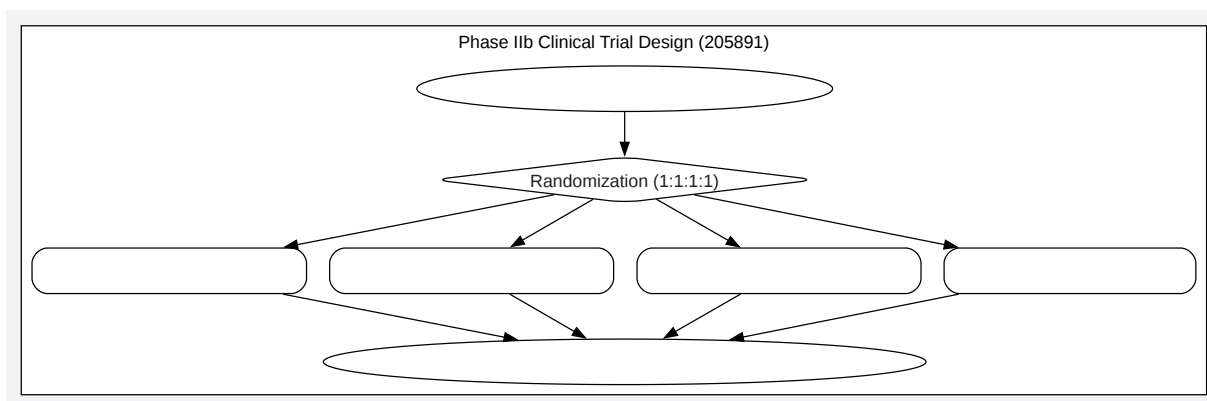
## Visualizations



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Caption: HIV-1 Maturation Pathway and the inhibitory action of **GSK3532795**.





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